Triazine, 2-amino-4,6-dipyrrolidino-

Descripción general

Descripción

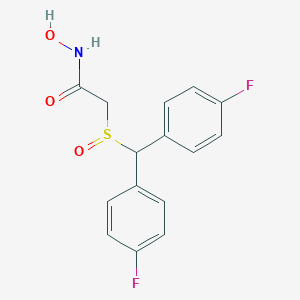

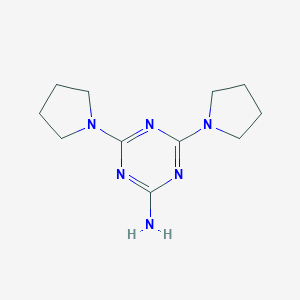

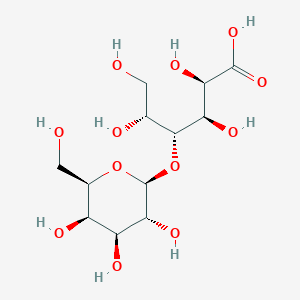

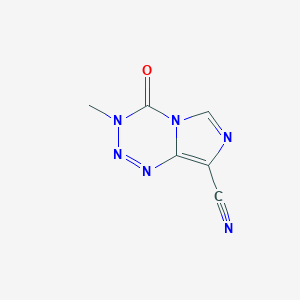

Triazines are a class of heterocyclic compounds that contain three nitrogen atoms in their ring structure. They have been widely used in various fields such as agriculture, pharmaceuticals, and materials science due to their unique chemical and physical properties. Among them, 2-amino-4,6-dipyrrolidino-triazine (ADPT) is a promising compound with potential applications in scientific research.

Mecanismo De Acción

The mechanism of action of Triazine, 2-amino-4,6-dipyrrolidino- is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, Triazine, 2-amino-4,6-dipyrrolidino- has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation and survival. In addition, Triazine, 2-amino-4,6-dipyrrolidino- has been shown to modulate the activity of various ion channels and transporters, which are important for the regulation of cellular homeostasis.

Efectos Bioquímicos Y Fisiológicos

Triazine, 2-amino-4,6-dipyrrolidino- has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. For example, Triazine, 2-amino-4,6-dipyrrolidino- has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, Triazine, 2-amino-4,6-dipyrrolidino- has been shown to inhibit the replication of various viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Furthermore, Triazine, 2-amino-4,6-dipyrrolidino- has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Triazine, 2-amino-4,6-dipyrrolidino- has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. However, it also has some limitations such as its relatively high cost and limited availability. In addition, Triazine, 2-amino-4,6-dipyrrolidino- may exhibit some cytotoxicity and interfere with some biological assays, which should be taken into consideration when designing experiments.

Direcciones Futuras

There are several future directions for the research and development of Triazine, 2-amino-4,6-dipyrrolidino-. One direction is to explore its potential applications in cancer therapy by optimizing its structure and enhancing its selectivity and efficacy. Another direction is to investigate its mechanism of action in more detail by using advanced techniques such as proteomics and metabolomics. Furthermore, Triazine, 2-amino-4,6-dipyrrolidino- can be used as a starting material for the synthesis of novel materials with potential applications in various fields such as optoelectronics, catalysis, and energy storage.

Métodos De Síntesis

Triazine, 2-amino-4,6-dipyrrolidino- can be synthesized through a multi-step reaction involving the condensation of pyrrolidine with cyanuric chloride followed by the reduction of the resulting intermediate with sodium borohydride. The yield of Triazine, 2-amino-4,6-dipyrrolidino- can be improved by optimizing the reaction conditions such as temperature, solvent, and molar ratio of reactants.

Aplicaciones Científicas De Investigación

Triazine, 2-amino-4,6-dipyrrolidino- has been extensively studied in various scientific research fields such as biochemistry, pharmacology, and materials science. It has been shown to exhibit a wide range of biological activities including antitumor, antiviral, and anti-inflammatory effects. In addition, Triazine, 2-amino-4,6-dipyrrolidino- has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and catalysis.

Propiedades

IUPAC Name |

4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N6/c12-9-13-10(16-5-1-2-6-16)15-11(14-9)17-7-3-4-8-17/h1-8H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYCNZKLXKGCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)N)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167432 | |

| Record name | Triazine, 2-amino-4,6-dipyrrolidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triazine, 2-amino-4,6-dipyrrolidino- | |

CAS RN |

16268-87-4 | |

| Record name | Triazine, 2-amino-4,6-dipyrrolidino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016268874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazine, 2-amino-4,6-dipyrrolidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)